5-Hydroxy-3,3-dimethylpentan-2-one
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Overview
Description
5-Hydroxy-3,3-dimethylpentan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 5-Hydroxy-3,3-dimethylpentan-2-ol: One method to synthesize 5-Hydroxy-3,3-dimethylpentan-2-one involves the oxidation of 5-Hydroxy-3,3-dimethylpentan-2-ol using oxidizing agents such as sodium periodate (NaIO4) under controlled conditions.
Dehydration of 5-Hydroxy-3,3-dimethylpentan-2-ol: Another method involves the dehydration of 5-Hydroxy-3,3-dimethylpentan-2-ol using sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods
The industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Hydroxy-3,3-dimethylpentan-2-one can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate (NaIO4), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the reagents used.
Scientific Research Applications
5-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxy-3-methylpentan-2-one: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Hydroxy-3,3-dimethylpentan-2-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
63820-01-9 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-hydroxy-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(9)7(2,3)4-5-8/h8H,4-5H2,1-3H3 |
InChI Key |
CZZJEFYSXHQQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CCO |
Origin of Product |
United States |
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